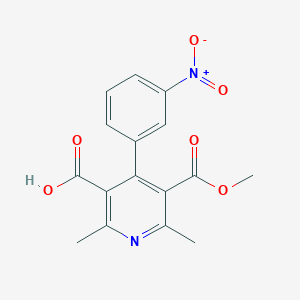

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

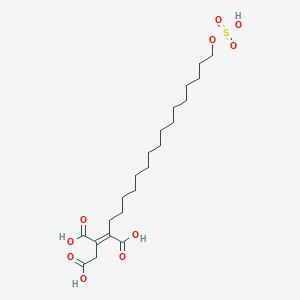

The compound “2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester” is a chemical compound with the molecular formula C16H16N2O6 . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves several steps, including the partial hydrolysis of dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in an inert organic solvent . The synthesis of 2,6-dimethyl-4-(3’-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methylthiomethyl ester was achieved in 83% yield by alkaline hydrolysis of compound 11a in aqueous EtOH .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC . Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it was used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 332.31 . It has a melting point of 178-183 °C and is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Nicardipine Hydrochloride

This compound is used in the synthesis of nicardipine hydrochloride , a drug known for its therapeutic use in the treatment of cerebral insufficiency . The process involves a partial hydrolysis of dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

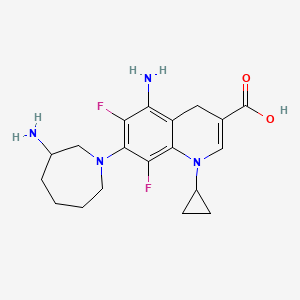

Calcium Antagonist

1,4-Dihydropyridines (1,4-DHPs), which include this compound, are recognized as vital drugs in the treatment of angina and hypertension . Their pharmaceutical action is related to binding to voltage-dependent L-type calcium channels, thus decreasing the passage of calcium ions into the cell .

Increasing Nitric Oxide Release

1,4-DHPs, including this compound, have been found to increase nitric oxide (NO) release from the intact endothelium . This mechanism at the molecular level contributes to their therapeutic effects .

Synthesis of Other 1,4-DHPs

This compound can be used in the synthesis of other 1,4-DHPs . For example, it can react with chloromethyl methylsulfide to give 2,6-dimethyl-4-(3′-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methylthiomethyl 5-(2′-cyanoethyl) ester .

Synthesis of Optically Active Compounds

Enantiomeric (+)- and (-)-methy3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate 1 were synthesized by esterification of the optically active monocarboxylic acids . This compound can be used in such syntheses .

Synthesis of Substituted Pyrane

This compound can be involved in cyclisation leading to a substituted pyran rather than 1,4-DHP under typical Hantzsch reaction conditions . This is the first example of such a reaction .

Safety and Hazards

Wirkmechanismus

Target of Action

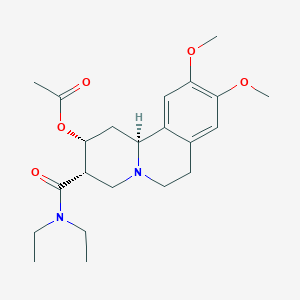

Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker

Pharmacokinetics

The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.

Eigenschaften

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLPPWLKFWCWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)

![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)

![4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]-N-[2-(Piperazin-1-Yl)ethyl]-2-(Trifluoromethyl)aniline](/img/structure/B1242149.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)

![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)